molecular formula C7H5Cl2N3O B1457458 2,4-Dichloro-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one CAS No. 1393572-20-7

2,4-Dichloro-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one

Número de catálogo: B1457458
Número CAS: 1393572-20-7
Peso molecular: 218.04 g/mol
Clave InChI: ZGCMCEDKBAMANU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2,4-Dichloro-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one is a useful research compound. Its molecular formula is C7H5Cl2N3O and its molecular weight is 218.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Dichloro-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2,4-dichloro-7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2N3O/c8-5-4-3(11-7(9)12-5)1-2-10-6(4)13/h1-2H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCMCEDKBAMANU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Verinurad (CAS No. 1393572-20-7): A Technical Guide for Selective Uric Acid Reabsorption Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verinurad, also identified by the code RDEA3170, is a potent and selective inhibitor of the Uric Acid Transporter 1 (URAT1)[1][2]. Developed by Ardea Biosciences, a subsidiary of AstraZeneca, this small molecule has been a subject of significant interest in the clinical development landscape for the management of hyperuricemia, the primary cause of gout[1][2][3]. Hyperuricemia is characterized by elevated serum uric acid (sUA) levels, which can lead to the deposition of monosodium urate crystals in joints and tissues, causing painful inflammatory arthritis[2]. Verinurad's targeted mechanism of action, which promotes the renal excretion of uric acid, positions it as a key agent in urate-lowering therapy[1][2][3]. This guide provides an in-depth overview of Verinurad's chemical properties, mechanism of action, and relevant experimental protocols for research and development.

Chemical and Physicochemical Profile

Verinurad is a non-purine, selective uric acid reabsorption inhibitor (SURI)[2]. Its chemical and physical properties are summarized in the table below.

PropertyValueSource
CAS Number 1393572-20-7N/A
IUPAC Name 2-({5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid[2]
Molecular Formula C20H16N2O2S[2][4]
Molecular Weight 348.42 g/mol [4]
Development Code RDEA3170[1][5][6]
Class Antigout, Uricosuric, Small Molecule[7]
Mechanism of Action SLC22A12 (URAT1) protein inhibitor[7]

Mechanism of Action: Targeting URAT1 for Uric Acid Excretion

Verinurad's therapeutic effect is achieved through the selective inhibition of URAT1, a transporter protein located on the apical membrane of renal proximal tubular cells[2]. URAT1 is responsible for the majority of uric acid reabsorption from the renal filtrate back into the bloodstream[1][2]. By binding to URAT1, Verinurad competitively inhibits this reabsorption process, leading to an increased fractional excretion of uric acid (FEUA) and a subsequent reduction in sUA levels[8][9].

Structural studies have revealed that Verinurad occupies the urate-binding site of URAT1 in its inward-facing conformation, effectively blocking both the binding of urate and the conformational changes required for its transport[10]. This targeted inhibition is highly potent, with an in vitro IC50 of 25 nM for human URAT1[3][4][11]. Verinurad demonstrates high specificity for URAT1, with significantly lower affinity for other organic anion transporters such as OAT1 and OAT4, which minimizes the potential for off-target effects[4].

The diagram below illustrates the mechanism of action of Verinurad in the renal proximal tubule.

cluster_0 Renal Proximal Tubule Cell cluster_1 Tubular Lumen (Urine) cluster_2 Bloodstream URAT1 URAT1 Transporter Urate_Blood Uric Acid URAT1->Urate_Blood Urate_Lumen Uric Acid Urate_Lumen->URAT1 Reabsorption Verinurad Verinurad Verinurad->URAT1 Inhibition

Caption: Verinurad inhibits the URAT1 transporter, preventing uric acid reabsorption.

Clinical Development and Application

Verinurad has undergone extensive clinical evaluation, primarily for the treatment of gout and hyperuricemia[1][6][12]. Phase I and II clinical trials have demonstrated that Verinurad, both as a monotherapy and in combination with xanthine oxidase inhibitors (XOIs) like allopurinol and febuxostat, significantly lowers sUA levels in a dose-dependent manner[5][13][14][15]. A single 40 mg dose of Verinurad can reduce sUA by up to 60%[8].

While effective as a monotherapy, renal-related adverse events were observed, leading to the recommendation against its use as a standalone treatment for hyperuricemia or gout[16]. The combination with an XOI, which reduces uric acid production, mitigates the risk of renal issues by lowering the overall urinary uric acid excretion rate[17]. Verinurad is also being investigated for its potential benefits in patients with chronic kidney disease (CKD) and heart failure[3][7][9][15].

Experimental Protocols

In Vitro URAT1 Inhibition Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of Verinurad against the human URAT1 transporter expressed in a suitable cell line (e.g., HEK293).

Workflow Diagram:

A 1. Cell Culture HEK293 cells stably expressing human URAT1 are cultured. B 2. Compound Preparation Prepare serial dilutions of Verinurad in assay buffer. A->B C 3. Assay Initiation Add radiolabeled uric acid ([14C]-Urate) and Verinurad to the cells. B->C D 4. Incubation Incubate at 37°C for a defined period (e.g., 5-10 min). C->D E 5. Assay Termination Wash cells with ice-cold stop buffer to remove extracellular urate. D->E F 6. Cell Lysis & Scintillation Counting Lyse cells and measure intracellular radioactivity. E->F G 7. Data Analysis Calculate % inhibition and determine IC50 value using non-linear regression. F->G

Caption: Workflow for determining Verinurad's in vitro IC50 against the URAT1 transporter.

Step-by-Step Methodology:

  • Cell Culture: Culture HEK293 cells stably transfected with a human URAT1 expression vector in appropriate media until they reach 80-90% confluency in 96-well plates.

  • Compound Preparation: Prepare a stock solution of Verinurad in DMSO. Perform serial dilutions in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution) to achieve the desired final concentrations.

  • Assay Initiation: Aspirate the culture medium from the cells. Add the assay buffer containing a fixed concentration of radiolabeled [14C]-uric acid and varying concentrations of Verinurad (or vehicle control).

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5-10 minutes) to allow for uric acid uptake.

  • Assay Termination: Rapidly terminate the uptake by aspirating the assay solution and washing the cells multiple times with ice-cold stop buffer.

  • Quantification: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the percentage of inhibition for each Verinurad concentration relative to the vehicle control. Plot the percent inhibition against the log of the Verinurad concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Quantification of Verinurad in Plasma Samples

This section describes a typical analytical method for the quantification of Verinurad in plasma, essential for pharmacokinetic studies.

Methodology: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Protocol:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To a 100 µL aliquot of plasma, add an internal standard (e.g., a stable isotope-labeled version of Verinurad)[9].

    • Perform protein precipitation by adding an organic solvent such as acetonitrile.

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins[18].

    • Transfer the supernatant to a new plate or vial for analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Inject the prepared sample onto a reverse-phase C18 HPLC column. Use a gradient elution with mobile phases typically consisting of water and acetonitrile with an additive like formic acid to ensure good peak shape and ionization.

    • Mass Spectrometry: The column eluent is directed to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in either positive or negative ion mode.

    • Detection: Monitor the specific precursor-to-product ion transitions for both Verinurad and the internal standard using Multiple Reaction Monitoring (MRM).

  • Quantification:

    • Generate a calibration curve by analyzing plasma samples spiked with known concentrations of Verinurad.

    • Calculate the concentration of Verinurad in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

    • Validated methods have shown a lower limit of quantification around 0.100 ng/mL[9].

Conclusion

Verinurad (CAS No. 1393572-20-7) is a highly potent and selective URAT1 inhibitor that has demonstrated significant efficacy in lowering serum uric acid levels. Its well-defined mechanism of action and extensive characterization in preclinical and clinical studies provide a strong foundation for its continued investigation and potential therapeutic application, particularly in combination with other urate-lowering therapies. The experimental protocols detailed in this guide offer a framework for researchers to further explore the properties and applications of this important compound.

References

  • Keeley, A., et al. (2018). Pharmacokinetics, pharmacodynamics, and tolerability of verinurad, a selective uric acid reabsorption inhibitor, in healthy Japanese and non-Asian male subjects. Clinical Drug Investigation, 38(1), 41-52. [Link]

  • AstraZeneca. (2019). Effects of Intensive Uric Acid Lowering Therapy with RDEA3170 (Verinurad) and Febuxostat in Patients with Albuminuria. ClinicalTrials.gov. [Link]

  • Baumgartner, S., et al. (2016). Pharmacokinetics, Pharmacodynamics, and Tolerability of Verinurad, a Selective Uric Acid Reabsorption Inhibitor, in Healthy Adult Male Subjects. ACR Meeting Abstracts. [Link]

  • Fitz-Patrick, D., et al. (2019). Safety and efficacy of verinurad, a selective URAT1 inhibitor, for the treatment of patients with gout and/or asymptomatic hyperuricemia in the United States and Japan: Findings from two phase II trials. Modern Rheumatology, 29(6), 1042-1052. [Link]

  • Girgis, I. G., et al. (2017). Discovery and characterization of verinurad, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout. Scientific Reports, 7, 45835. [Link]

  • Berglund, E. G., et al. (2021). A semi-mechanistic exposure–response model to assess the effects of verinurad, a potent URAT1 inhibitor, on serum and urine uric acid in patients with hyperuricemia-associated diseases. Journal of Pharmacokinetics and Pharmacodynamics, 48(4), 549-560. [Link]

  • Shen, Z., et al. (2021). Pharmacokinetics, pharmacodynamics, and safety of verinurad with and without allopurinol in healthy Asian, Chinese, and non‐Asian participants. Clinical and Translational Science, 14(6), 2378-2388. [Link]

  • Zhang, Y., et al. (2022). Structural Basis for Inhibition of Urate Reabsorption in URAT1. JACS Au, 2(3), 637-647. [Link]

  • Yan, R., et al. (2022). Mechanisms of urate transport and uricosuric drugs inhibition in human URAT1. Nature Communications, 13, 933. [Link]

  • Grokipedia. Verinurad. Grokipedia. [Link]

  • Foody, J., et al. (2018). Pharmacodynamic and pharmacokinetic effects and safety of verinurad in combination with febuxostat in adults with gout: a phase IIa, open-label study. RMD Open, 4(1), e000635. [Link]

  • Fitz-Patrick, D., et al. (2019). Safety and efficacy of verinurad, a selective URAT1 inhibitor, for the treatment of patients with gout and/or asymptomatic hyperuricemia in the United States and Japan: Findings from two phase II trials. PubMed. [Link]

  • Ito, Y., et al. (2018). Pharmacokinetics, pharmacodynamics, and tolerability of verinurad, a selective uric acid reabsorption inhibitor, in healthy Japanese and non-Asian male subjects. ResearchGate. [Link]

  • Gillen, M., et al. (2018). Pharmacodynamic and pharmacokinetic effects and safety of verinurad in combination with allopurinol in adults with gout: a phase IIa, open-label study. RMD Open, 4(2), e000739. [Link]

  • AstraZeneca. (2021). A Study of Verinurad and Allopurinol in Patients with Chronic Kidney Disease and Hyperuricaemia. AstraZeneca Clinical Trials. [Link]

  • AdisInsight. Verinurad - AstraZeneca. AdisInsight. [Link]

Sources

The Pyridopyrimidine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridopyrimidine nucleus, a fused heterocyclic system comprising pyridine and pyrimidine rings, stands as a cornerstone in contemporary drug discovery.[1][2] Its structural resemblance to endogenous purines allows for multifaceted interactions with a wide array of biological targets, rendering it a "privileged scaffold" in medicinal chemistry.[2] This guide provides an in-depth exploration of the pyridopyrimidine core, from its fundamental physicochemical properties and diverse synthetic routes to its extensive applications in medicinal chemistry, with a particular focus on oncology. We will delve into the nuanced structure-activity relationships that govern its biological effects and provide exemplary protocols for its synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile scaffold.

Introduction: The Rise of a Privileged Scaffold

The journey of the pyridopyrimidine scaffold in medicinal chemistry is a testament to the power of heterocyclic chemistry in generating potent and selective therapeutic agents. Fused bicyclic nitrogen-containing heterocyples, such as purines and quinazolines, are well-established pharmacophores, and pyridopyrimidines have emerged as highly versatile analogs.[2] Their broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and CNS-depressant effects, has garnered significant interest from the scientific community.[1][2]

The intrinsic properties of the pyridopyrimidine core, such as its ability to engage in hydrogen bonding, hydrophobic interactions, and π-stacking, make it an ideal framework for designing targeted therapies. This guide will illuminate the chemical and biological intricacies of this remarkable scaffold, providing a roadmap for its effective utilization in the pursuit of novel therapeutics.

Physicochemical Properties and Structural Isomers

The pyridopyrimidine system can exist in four isomeric forms, depending on the position of the nitrogen atom in the pyridine ring relative to the pyrimidine ring. These are pyrido[2,3-d]pyrimidine, pyrido[3,2-d]pyrimidine, pyrido[3,4-d]pyrimidine, and pyrido[4,3-d]pyrimidine. The electronic distribution and steric accessibility of each isomer influence its interaction with biological targets. The physicochemical properties of pyridopyrimidine derivatives, such as solubility, lipophilicity, and metabolic stability, are highly tunable through substitution on the core structure, a key aspect in drug design and optimization.[3]

Synthesis of the Pyridopyrimidine Core: A Chemical Toolkit

The construction of the pyridopyrimidine scaffold can be achieved through a variety of synthetic strategies, often involving the cyclization of appropriately substituted pyridine or pyrimidine precursors.

General Synthetic Strategies

Several common approaches to synthesize the pyridopyrimidine core include:

  • Condensation Reactions: A widely employed method involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an aminopyrimidine. This approach is versatile and allows for the introduction of diverse substituents.

  • From Aminopyridines: The reaction of 2-aminopyridine derivatives with various reagents, such as α,β-unsaturated ketones or esters, can lead to the formation of the fused pyrimidine ring.

  • Multi-component Reactions: One-pot, multi-component reactions have gained traction for their efficiency and atom economy in constructing complex pyridopyrimidine structures from simple starting materials.[4]

  • Tandem Reactions: Sequential reactions, such as the Pinner reaction followed by a Dimroth rearrangement, have also been successfully applied to the synthesis of pyridopyrimidine derivatives.

Exemplary Synthetic Workflow

A representative synthesis of a pyrido[2,3-d]pyrimidine derivative often starts from a substituted 2-aminonicotinonitrile. The following workflow illustrates a general approach:

G A 2-Aminonicotinonitrile Derivative B Cyclization Precursor A->B Reaction with a one-carbon synthon (e.g., formamide, orthoesters) C Pyrido[2,3-d]pyrimidine Core B->C Intramolecular Cyclization D Further Functionalization C->D Substitution reactions (e.g., amination, Suzuki coupling)

Caption: A generalized synthetic workflow for the construction of the pyrido[2,3-d]pyrimidine scaffold.

Medicinal Chemistry Applications: A Scaffold for Diverse Therapies

The versatility of the pyridopyrimidine core is evident in its wide range of therapeutic applications.

Oncology: A Dominant Arena

The most significant impact of the pyridopyrimidine scaffold has been in the field of oncology.[2] Numerous derivatives have been developed as potent inhibitors of various protein kinases, which are key regulators of cell growth, proliferation, and survival, and are often dysregulated in cancer.[2]

Mechanisms of Anticancer Activity:

  • Kinase Inhibition: Many pyridopyrimidine derivatives act as ATP-competitive inhibitors of protein kinases, blocking downstream signaling pathways that drive tumor growth.[5]

  • Induction of Apoptosis: By inhibiting key survival kinases, these compounds can trigger programmed cell death (apoptosis) in cancer cells.[5]

  • Cell Cycle Arrest: Inhibition of cyclin-dependent kinases (CDKs) by pyridopyrimidine derivatives can lead to cell cycle arrest, preventing cancer cell proliferation.[5]

Key Drug Targets and Approved Drugs:

Drug NameTarget(s)Therapeutic Indication
Palbociclib (Ibrance®) CDK4/6HR+, HER2- Advanced or Metastatic Breast Cancer
Trametinib (Mekinist®) MEK1/2BRAF V600E/K Mutant Melanoma, NSCLC, and other cancers

Palbociclib: A CDK4/6 Inhibitor

Palbociclib is a first-in-class, selective inhibitor of CDK4 and CDK6. In hormone receptor-positive (HR+) breast cancer, the cyclin D-CDK4/6-Rb pathway is often hyperactive, leading to uncontrolled cell proliferation. Palbociclib blocks the phosphorylation of the retinoblastoma (Rb) protein, thereby preventing cell cycle progression from the G1 to the S phase.[6][7]

G cluster_0 G1 Phase Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D-CDK4/6 Complex Mitogens->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F releases S_Phase S Phase Entry E2F->S_Phase promotes Palbociclib Palbociclib Palbociclib->CyclinD_CDK46 inhibits

Caption: Mechanism of action of Palbociclib in blocking the G1-S cell cycle transition.

Trametinib: A MEK Inhibitor

Trametinib is a potent and selective allosteric inhibitor of MEK1 and MEK2 kinases. The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that is frequently activated in various cancers, particularly those with BRAF or RAS mutations. By inhibiting MEK, trametinib blocks the phosphorylation and activation of ERK, thereby suppressing downstream signaling and inhibiting tumor cell proliferation.[8]

Antimicrobial and Antiviral Activity

Pyridopyrimidine derivatives have also demonstrated promising activity against a range of microbial pathogens.[9][10][11][12][13] Their mechanisms of action in this context are diverse and can involve the inhibition of essential microbial enzymes or interference with microbial replication processes. Some derivatives have shown efficacy against bacteria such as Staphylococcus aureus and Escherichia coli, while others have exhibited antiviral activity against viruses like the human coronavirus.[14][15][16]

Structure-Activity Relationship (SAR) Studies

The biological activity of pyridopyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold. SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

  • Substitutions on the Pyrimidine Ring: Modifications at the C2, C4, and C5 positions of the pyrimidine ring have been extensively explored. For instance, the introduction of amino or substituted amino groups at the C2 and C4 positions is a common strategy for enhancing kinase inhibitory activity.

  • Substitutions on the Pyridine Ring: The electronic and steric properties of substituents on the pyridine ring can significantly influence the overall activity and selectivity of the molecule.[17]

  • Scaffold Hopping: Replacing the pyridopyrimidine core with other heterocyclic systems while maintaining key pharmacophoric features is a strategy used to explore new chemical space and improve drug-like properties.[2]

A generalized SAR model for pyridopyrimidine-based kinase inhibitors often highlights the importance of a hydrogen bond donor/acceptor at one position of the pyrimidine ring to interact with the hinge region of the kinase, and a lipophilic group occupying a hydrophobic pocket.[18]

G cluster_0 Pyridopyrimidine Core Core Pyridopyrimidine Scaffold Hinge Hinge Binding Motif (H-bond donor/acceptor) Core->Hinge Substitution at key positions Hydrophobic Hydrophobic Pocket Binder (Lipophilic group) Core->Hydrophobic Substitution at other positions Solvent Solvent Exposed Region (Polar group for solubility) Core->Solvent Further substitution

Caption: A conceptual Structure-Activity Relationship (SAR) model for pyridopyrimidine-based inhibitors.

Experimental Protocols

General Procedure for the Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

This protocol is a representative example and may require optimization for specific substrates.

  • Step 1: Synthesis of the 2-aminonicotinonitrile precursor.

    • To a solution of an appropriate aldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol, add a catalytic amount of piperidine.

    • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and collect the precipitated product by filtration. Wash with cold ethanol and dry under vacuum.

  • Step 2: Cyclization to the pyrido[2,3-d]pyrimidine core.

    • A mixture of the 2-aminonicotinonitrile derivative (1.0 eq) and formamide (10-20 eq) is heated at 150-180 °C for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or DMF/water) to afford the desired pyrido[2,3-d]pyrimidine.[18][19]

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of a pyridopyrimidine compound against a specific protein kinase.

  • Reagents and Materials:

    • Recombinant active kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compound (pyridopyrimidine derivative) dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 96-well or 384-well plate, add the assay buffer, the kinase, and the test compound at various concentrations.

    • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate for a specific time (e.g., 30-60 minutes) at the optimal temperature for the kinase.

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (luminescence or fluorescence) using a microplate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Future Perspectives and Conclusion

The pyridopyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on:

  • Development of more selective inhibitors: Targeting specific kinase isoforms or mutant forms of kinases to minimize off-target effects and improve safety profiles.

  • Exploration of new therapeutic areas: Expanding the application of pyridopyrimidine derivatives beyond oncology to other areas such as neurodegenerative diseases, metabolic disorders, and immunology.

  • Novel drug delivery systems: Utilizing advanced drug delivery technologies to enhance the bioavailability and targeted delivery of pyridopyrimidine-based drugs.

  • Combination therapies: Investigating the synergistic effects of pyridopyrimidine inhibitors with other therapeutic agents to overcome drug resistance.

References

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Methodological & Application

Application Notes & Protocols: A Guide to the Rational Design and Synthesis of EGFR Inhibitors from Dichloropyrimidine Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting EGFR with Precision

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway, often through overexpression or activating mutations, is a key driver in the progression of numerous cancers, most notably non-small cell lung cancer (NSCLC).[1][2] This has established EGFR as a critical and validated target for therapeutic intervention.[1] Kinase inhibitors, particularly those designed to compete with ATP at the enzyme's active site, have revolutionized treatment for EGFR-mutant cancers.

Among the various chemical scaffolds used to develop these inhibitors, the pyrimidine ring system stands out as a "privileged" structure. Its structural similarity to the purine ring of ATP makes it an ideal bioisostere, facilitating effective binding within the kinase domain.[3][4] This guide focuses on the use of dichloropyrimidine precursors as a versatile and powerful starting point for the rational design and synthesis of novel EGFR inhibitors. The two chlorine atoms serve as reactive handles, allowing for sequential and regioselective functionalization to build molecular complexity and fine-tune pharmacological properties.

This document provides a comprehensive overview of the design principles, detailed step-by-step synthesis protocols, and methodologies for the biological evaluation of dichloropyrimidine-based EGFR inhibitors, intended for researchers and scientists in the field of drug discovery.

The EGFR Signaling Pathway: A Central Hub in Oncology

Understanding the target is paramount. Upon binding to ligands such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation event creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways.[5] The two most critical pathways for cancer progression are:

  • The RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily regulates gene expression related to cell proliferation and differentiation.

  • The PI3K-AKT-mTOR Pathway: A central regulator of cell growth, survival, and metabolism.[6]

Uncontrolled activation of these pathways due to EGFR mutations leads to the hallmark characteristics of cancer, including sustained proliferation and evasion of apoptosis.[4]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS/MAPK Pathway cluster_pi3k_pathway PI3K/AKT Pathway cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Autophosphorylation & Docking PI3K PI3K EGFR->PI3K RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Response Cell Proliferation, Survival, Angiogenesis Transcription->Response Ligand EGF Ligand Ligand->EGFR Binding & Dimerization SAR_Strategy Core 2,4-Dichloropyrimidine Precursor C4 C4 Position: Aniline Substitution Core->C4 Step 1 (SNA_r_) C2 C2 Position: Secondary Amine/Thiol Core->C2 Step 2 (SNA_r_) C5 C5 Position: Substitution Core->C5 C4_Target Hinge Region Binding (Met793) C4->C4_Target Anchors inhibitor C2_Target Solvent Front Interaction Potency & Solubility Covalent Warhead (Cys797) C2->C2_Target Modulates properties C5_Target Potency & Selectivity Tuning C5->C5_Target Fine-tunes activity

Figure 2: Design Strategy for Dichloropyrimidine-Based Inhibitors.

Synthesis Protocols: A Representative Two-Step Approach

The following protocols describe a general and robust method for synthesizing 2,4-disubstituted pyrimidine derivatives.

Causality Behind Experimental Choices:

  • Solvent: N,N-Dimethylformamide (DMF) is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr reaction. Isopropanol can also be used, often under reflux conditions.

  • Base: Diisopropylethylamine (DIEA) is a non-nucleophilic organic base used to scavenge the HCl generated during the reaction without competing in the substitution.

  • Catalyst/Coupling Agent: For amide bond formations (often on the aniline substituent), a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is used to activate the carboxylic acid, enabling efficient reaction at room temperature. [1]* Purification: Silica gel column chromatography is the standard method for purifying organic compounds, separating the desired product from unreacted starting materials and byproducts based on polarity.

Synthesis_Scheme R1 2,4-Dichloropyrimidine Step1 Step 1: C4 Substitution R1->Step1 R2 Substituted Aniline (Ar¹-NH₂) R2->Step1 R3 Nucleophile (R²-NH₂ or R²-SH) Step2 Step 2: C2 Substitution R3->Step2 Intermediate 4-(Anilino)-2-chloropyrimidine Intermediate->Step2 Product Final 2,4-Disubstituted Pyrimidine Inhibitor Purify Purification & Characterization Product->Purify Step1->Intermediate Step2->Product

Figure 3: General Synthetic Workflow.
Protocol 3.1: Synthesis of 4-(Anilino)-2-chloropyrimidine Intermediate (Step 1)
  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous DMF.

  • Addition of Amine: Add the desired substituted aniline (1.0-1.1 eq) to the solution.

  • Addition of Base: Add DIEA (2.0 eq) dropwise to the stirring mixture at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours or heat to 80 °C for 4-12 hours. [1]The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and saturated brine. [1] * Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 4-(anilino)-2-chloropyrimidine intermediate.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 3.2: Synthesis of Final 2,4-Disubstituted Pyrimidine Inhibitor (Step 2)
  • Reagent Preparation: Dissolve the 4-(anilino)-2-chloropyrimidine intermediate (1.0 eq) from Protocol 3.1 in a suitable solvent such as DMF or isopropanol.

  • Addition of Nucleophile: Add the second nucleophile (e.g., another amine or thiol, 1.1-1.5 eq) to the solution.

  • Addition of Base: Add DIEA (2.0-3.0 eq) to the mixture.

  • Reaction: Stir the reaction at an elevated temperature (e.g., 80-120 °C) for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow the work-up and purification procedures as described in Protocol 3.1, steps 5 and 6, adjusting the chromatography eluent system as necessary for the final product's polarity.

  • Final Characterization: Thoroughly characterize the final compound by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and assess purity by HPLC.

Biological Evaluation: From Target to Cell

Once synthesized and purified, the compounds must be evaluated for their biological activity. This typically involves a tiered approach, starting with enzymatic assays and progressing to cell-based models.

Bio_Eval_Workflow Compound Synthesized Compound Library KinaseAssay In Vitro EGFR Kinase Assay Compound->KinaseAssay IC50 Determine IC₅₀ (Target Potency) KinaseAssay->IC50 CellAssay Antiproliferative Assay (e.g., MTT/MTS) IC50->CellAssay Select potent hits GI50 Determine GI₅₀/IC₅₀ (Cellular Efficacy) CellAssay->GI50 Lead Lead Compound Identification GI50->Lead Prioritize based on potency & selectivity

Figure 4: Tiered Workflow for Biological Evaluation.
Protocol 4.1: In Vitro EGFR Kinase Inhibition Assay (IC₅₀ Determination)

This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against the EGFR tyrosine kinase.

  • Assay Preparation: This assay is typically performed in a 96- or 384-well plate format. Commercially available kits (e.g., ADP-Glo™) are commonly used.

  • Reagent Setup:

    • Prepare a reaction buffer containing ATP and a suitable EGFR substrate (e.g., a poly-Glu-Tyr peptide).

    • Prepare serial dilutions of the test compounds in DMSO, and then further dilute into the assay buffer.

    • Prepare a solution of recombinant human EGFR enzyme in assay buffer.

  • Kinase Reaction:

    • To each well, add the test compound at the desired final concentration.

    • Add the EGFR enzyme to initiate the reaction. Include "no enzyme" and "no inhibitor" (vehicle control) wells.

    • Add the ATP/substrate mixture to start the kinase reaction.

    • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction by adding a detection reagent (e.g., ADP-Glo™ Reagent, which simultaneously stops the reaction and depletes remaining ATP).

    • Add a second detection reagent that converts ADP to ATP, which is then used to generate a luminescent signal.

    • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC₅₀ value.

Protocol 4.2: Cell-Based Antiproliferative Assay (MTT/MTS)

This protocol measures the ability of a compound to inhibit the proliferation of cancer cells, such as A549 (EGFR wild-type) or H1975 (L858R/T790M mutant). [7][8]

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for 72 hours.

  • Viability Assessment:

    • Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS to each well.

    • Incubate for 2-4 hours. Live cells with active metabolism will reduce the tetrazolium salt to a colored formazan product.

    • If using MTT, add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at the appropriate wavelength (e.g., ~570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle-treated control. Determine the IC₅₀ or GI₅₀ (concentration for 50% of maximal inhibition of cell growth) by plotting the data as described in Protocol 4.1.

Data Presentation and Interpretation

The data generated from synthesis and biological evaluation should be systematically organized to facilitate SAR analysis.

Table 1: Representative Biological Data for a Hypothetical Inhibitor Series

Compound IDR¹ Substituent (at C4-Aniline)R² Substituent (at C2)EGFR IC₅₀ (nM)H1975 Cell IC₅₀ (nM)
REF-1 H-NH-CH₃150.51250.0
EX-1 3-F-NH-CH₃85.2980.5
EX-2 H-NH-(CH₂)₂-OH120.8950.2
EX-3 3-F-NH-(CH₂)₂-OH4.5 65.7
Osimertinib --1.215.0

Data are hypothetical for illustrative purposes.

Interpretation:

  • Comparing REF-1 and EX-1 suggests that adding a fluorine atom to the aniline ring improves target engagement.

  • Comparing REF-1 and EX-2 indicates that the polar hydroxyl group at the C2 substituent improves cellular activity, likely by increasing solubility.

  • Combining these two favorable modifications in EX-3 results in a synergistic improvement in both enzymatic and cellular potency, identifying it as a promising lead for further optimization.

Conclusion

Dichloropyrimidine precursors provide a robust and flexible platform for the development of novel EGFR inhibitors. Through a rational design strategy focused on key interactions within the ATP-binding site, coupled with systematic synthetic protocols and a tiered biological evaluation approach, researchers can efficiently generate and optimize potent drug candidates. The methodologies outlined in this guide offer a validated framework for advancing the discovery of next-generation therapeutics for EGFR-driven cancers.

References

  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

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Laboratory-Scale Synthesis of Tetrahydropyrido[4,3-d]pyrimidines: Strategies, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Abstract: The tetrahydropyrido[4,3-d]pyrimidine core is a privileged scaffold in modern medicinal chemistry and drug development. Its unique three-dimensional structure and multiple points for functionalization have made it a cornerstone for designing potent and selective modulators of various biological targets.[1] This heterocyclic system is central to compounds developed as inhibitors of Heat Shock Protein 90 (Hsp90), KRAS-G12D, and human topoisomerase II, highlighting its therapeutic potential in oncology and beyond.[2][3][4] This document provides an in-depth guide for the laboratory-scale synthesis of this valuable scaffold, moving beyond simple procedural lists to explain the underlying chemical logic and strategic considerations for researchers in the field. We will explore key synthetic methodologies, from efficient one-pot multicomponent reactions to robust multi-step sequences common in drug discovery programs.

Strategic Overview: Deconstructing the Scaffold

The synthesis of the tetrahydropyrido[4,3-d]pyrimidine system can be approached through several strategic paradigms. The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the overall campaign goals (e.g., library synthesis vs. scale-up of a single lead candidate). The primary disconnection approaches are categorized into three main families.

G cluster_0 Synthetic Paradigms cluster_1 Key Features Core Scaffold Tetrahydropyrido[4,3-d]pyrimidine Strategy1 Multicomponent Reactions (MCRs) Core Scaffold->Strategy1 Build Core in One Pot Strategy2 Stepwise Annulation Core Scaffold->Strategy2 Sequential Ring Formation Strategy3 Core Functionalization Core Scaffold->Strategy3 Modify Existing Core MCR_Feat High efficiency, diversity-oriented Strategy1->MCR_Feat Annulation_Feat High control, suitable for complex targets Strategy2->Annulation_Feat Func_Feat Late-stage diversification Strategy3->Func_Feat

Caption: Overview of primary synthetic strategies for the target scaffold.

Methodology I: One-Pot Multicomponent Synthesis from Piperidin-4-ones

This approach represents a highly efficient and atom-economical route to the core structure. The one-pot reaction between a piperidin-4-one derivative, a nitrile, and an activating agent like triflic anhydride is a powerful example of convergence in synthesis.[5][6]

Scientific Principle & Rationale

The causality of this reaction hinges on the in-situ generation of a highly reactive nitrilium ion intermediate from the nitrile and triflic anhydride. The ketone (piperidin-4-one) is simultaneously converted into its enol or enolate form, which then acts as the nucleophile. This is followed by an intramolecular cyclization and tautomerization to yield the final aromatic pyrimidine ring fused to the piperidine system. This method is particularly advantageous for rapidly generating a library of analogs by varying the nitrile component.

Proposed Reaction Mechanism

G Start Piperidin-4-one + Nitrile + (CF3SO2)2O Nitrilium Nitrilium Ion [R-C≡N+-R']OTf- Start->Nitrilium Enol Enol Intermediate Start->Enol Addition Nucleophilic Addition Nitrilium->Addition Enol->Addition Intermediate Acyclic Adduct Addition->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Tetrahydropyrido [4,3-d]pyrimidine Cyclization->Product

Caption: Simplified mechanism for the triflic anhydride-mediated synthesis.

Detailed Laboratory Protocol

This protocol is adapted from the procedure described by Herrera et al.[1][6]

Materials:

  • 1-Benzylpiperidin-4-one (1.0 eq)

  • Methylthiocyanate (or other nitrile) (1.2 eq)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1-benzylpiperidin-4-one (1.0 eq) and methylthiocyanate (1.2 eq). Dissolve the mixture in anhydrous DCM (approx. 0.2 M concentration).

  • Activation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add triflic anhydride (1.5 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction by pouring the mixture into a beaker of ice-cold saturated NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL). Dry the organic phase over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired tetrahydropyrido[4,3-d]pyrimidine derivative.

Methodology II: Multi-Step Synthesis via a Dichloro-pyrimidine Intermediate

This strategy is emblematic of goal-oriented synthesis in drug discovery, where precise control over substitution at specific positions is paramount. The synthesis of KRAS-G12D inhibitors often employs this robust, albeit longer, route.[3][7] The core idea is to build a di-functionalized (e.g., dichlorinated) pyrimidine intermediate which can then undergo sequential, site-selective substitution reactions.

Scientific Principle & Rationale

The 2- and 4- positions of the pyrimidine ring, when substituted with good leaving groups like chlorine, exhibit different reactivities. This differential reactivity can be exploited to introduce different nucleophiles in a controlled, stepwise manner. For example, one position might be more susceptible to substitution under milder conditions or with specific catalyst systems (e.g., Buchwald-Hartwig amination), allowing for the installation of one group, followed by a second substitution at the remaining position.[7] This approach provides unparalleled control for structure-activity relationship (SAR) studies.

General Workflow

G Start Commercially Available 2,4-dichloro-5,6,7,8- tetrahydropyrido[3,4-d]pyrimidine (or related precursor) Step1 Step 1: Selective Nucleophilic Substitution (e.g., Buchwald-Hartwig) Start->Step1 Intermediate Monosubstituted Intermediate Step1->Intermediate Step2 Step 2: Second Nucleophilic Substitution Intermediate->Step2 Final Final Product with Differential Substitution Step2->Final

Caption: Workflow for controlled, stepwise functionalization.

Detailed Laboratory Protocol (Illustrative Amide Condensation & Substitution)

This protocol is a conceptual representation based on the synthesis of advanced intermediates.[3]

Part A: Amide Condensation

  • Pre-activation: In a flask, suspend 4-fluoro-1-naphthoic acid (1.0 eq) in DMF. Cool to 0 °C. Add HATU (1.2 eq) and DIEA (3.0 eq) and stir for 10 minutes to form the activated ester.

  • Coupling: In a separate flask, prepare a DMF solution of the TFA salt of 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (1.0 eq). Add this solution dropwise to the activated ester mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16 hours.

  • Work-up: Quench the reaction with water and extract with ethyl acetate. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The crude material is purified by chromatography to yield the amide intermediate.[3]

Part B: Sequential Nucleophilic Aromatic Substitution (SNAr)

  • First Substitution: Dissolve the amide intermediate (1.0 eq) and the first amine nucleophile (e.g., Cbz-piperazine, 1.1 eq) in a suitable solvent like DMA in a microwave vial. Add a base (e.g., DIEA, 2.0 eq).

  • Reaction: Heat the reaction in a microwave reactor (e.g., 120-150 °C for 30-60 min) to substitute the more reactive chlorine atom.

  • Purification: After cooling, perform a standard aqueous work-up and purify the monosubstituted product by chromatography.

  • Second Substitution: The purified intermediate is then subjected to a second substitution reaction with a different nucleophile under potentially more forcing conditions or with a different catalyst system to replace the remaining chlorine atom.

Comparative Data Summary

Methodology Key Starting Materials Core Reagents/Catalysts Typical Conditions Yields Advantages Disadvantages
One-Pot MCR Piperidin-4-one, NitrileTriflic Anhydride-78 °C to RT, 12-16h45-65%[1]High efficiency, rapid library generationRequires cryogenic conditions, sensitive reagents
Stepwise Annulation Dichloro-pyrimidine core, NucleophilesPd catalysts (Buchwald), Coupling reagents (HATU)RT to 150 °CVariable per stepHigh control of substitution, goal-orientedMulti-step, requires more optimization
Catalytic MCR 6-Aminouracil, Aldehyde, MalononitrileBi(OTf)₃, Heterogeneous catalystsReflux or 100 °C, solvent-free[8][9]Good to Excellent[10]Green chemistry, reusable catalystsMay lead to different regioisomers ([2,3-d] vs [4,3-d])

References

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Mastering Regioselectivity: Application Notes and Protocols for SNAr Functionalization of 2,4-Dichloropyridopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous biologically active molecules, including several approved kinase inhibitors.[1] The targeted functionalization of this scaffold is therefore of paramount importance in medicinal chemistry and drug discovery. Nucleophilic aromatic substitution (SNAr) on the readily available 2,4-dichloro-pyrido[2,3-d]pyrimidine intermediate offers a versatile and powerful strategy for introducing molecular diversity. This guide provides an in-depth exploration of the mechanistic principles governing regioselectivity in these reactions and presents detailed, field-proven protocols for the selective functionalization at the C4 and C2 positions with a range of nucleophiles.

The Mechanistic Dichotomy: Understanding C4 vs. C2 Reactivity

The inherent electronic properties of the 2,4-dichloropyridopyrimidine ring system dictate a general preference for nucleophilic attack at the C4 position. This predisposition is a consequence of the greater electron deficiency at C4, influenced by the cumulative electron-withdrawing effects of the adjacent pyridine nitrogen and the pyrimidine ring nitrogens. The resonance stabilization of the Meisenheimer intermediate, the transient anionic species formed during the reaction, is more effective when the attack occurs at the C4 position.

However, this intrinsic C4 selectivity can be modulated and even reversed to favor C2 substitution through careful selection of reaction conditions and nucleophiles. Factors influencing this regiochemical outcome include the nature of the nucleophile, the presence of substituents on the pyrido[2,3-d]pyrimidine ring, solvent, and temperature. For instance, the use of tertiary amines as nucleophiles has been shown to favor C2 substitution. Furthermore, the initial substitution at C4 can electronically influence the reactivity of the remaining chlorine at C2, allowing for a stepwise and controlled introduction of different functional groups.

SNAr_Mechanism cluster_C4 C4-Selective Substitution (Kinetic Control) cluster_C2 C2-Selective Substitution start_C4 2,4-Dichloropyridopyrimidine ts1_C4 Transition State 1 (C4 Attack) start_C4->ts1_C4 + Nu:⁻ meisenheimer_C4 Meisenheimer Intermediate (C4-adduct) ts1_C4->meisenheimer_C4 ts2_C4 Transition State 2 (Cl- Elimination) meisenheimer_C4->ts2_C4 - Cl⁻ product_C4 4-Substituted-2-chloropyridopyrimidine ts2_C4->product_C4 start_C2 4-Substituted-2-chloropyridopyrimidine ts1_C2 Transition State 1 (C2 Attack) start_C2->ts1_C2 + Nu':⁻ meisenheimer_C2 Meisenheimer Intermediate (C2-adduct) ts1_C2->meisenheimer_C2 ts2_C2 Transition State 2 (Cl- Elimination) meisenheimer_C2->ts2_C2 - Cl⁻ product_C2 2,4-Disubstituted Pyridopyrimidine ts2_C2->product_C2

Figure 1. Generalized workflow for the stepwise SNAr functionalization of 2,4-dichloropyridopyrimidines.

Synthesis of the Starting Material: 2,4-Dichloropyrido[2,3-d]pyrimidine

The common precursor for these functionalization reactions, 2,4-dichloropyrido[2,3-d]pyrimidine, can be synthesized from 6-aminouracil through a multi-step process. A key step involves the chlorination of the corresponding dihydroxy intermediate using phosphorus oxychloride (POCl₃).[1]

Protocols for Selective Functionalization

The following protocols provide detailed procedures for the selective substitution at the C4 and C2 positions of 2,4-dichloropyrido[2,3-d]pyrimidine with amines, alcohols, and thiols.

Protocol 1: C4-Selective Amination with Primary and Secondary Amines

This protocol describes the generally favored substitution at the C4 position with a primary or secondary amine.

Materials:

  • 2,4-Dichloropyrido[2,3-d]pyrimidine

  • Amine (e.g., cyclopentylamine, aniline) (1.1 eq)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of 2,4-dichloropyrido[2,3-d]pyrimidine (1.0 eq) in anhydrous DMF or MeCN, add the amine (1.1 eq) and DIPEA (1.5 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with EtOAc (3 x volumes).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexanes and EtOAc, to afford the desired 4-amino-2-chloro-pyrido[2,3-d]pyrimidine.

Protocol 2: C4-Selective O-Arylation/Alkylation with Phenols/Alcohols

This protocol details the substitution at the C4 position with a hydroxyl nucleophile, which generally requires a base to generate the more nucleophilic alkoxide or phenoxide.

Materials:

  • 2,4-Dichloropyrido[2,3-d]pyrimidine

  • Alcohol or Phenol (1.2 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) or Sodium methoxide (NaOMe)

  • Anhydrous Tetrahydrofuran (THF) or Methanol (for NaOMe)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add the alcohol or phenol (1.2 eq) dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide/phenoxide.

  • Cool the mixture back to 0 °C and add a solution of 2,4-dichloropyrido[2,3-d]pyrimidine (1.0 eq) in anhydrous THF.

  • Stir the reaction at room temperature or gently heat to 40-60 °C if necessary, monitoring by TLC or LC-MS.

  • Once the starting material is consumed, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with EtOAc (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, hexanes/EtOAc gradient) to yield the 4-alkoxy/aryloxy-2-chloro-pyrido[2,3-d]pyrimidine.

Protocol 3: C2-Selective Substitution on a 4-Substituted Intermediate

This protocol outlines the subsequent functionalization at the C2 position once the C4 position has been substituted. The electron-donating nature of the C4-substituent generally makes the C2 position more susceptible to nucleophilic attack in the second step.

Materials:

  • 4-Substituted-2-chloro-pyrido[2,3-d]pyrimidine (from Protocol 1 or 2)

  • Nucleophile (amine, alcohol/base, or thiol/base) (1.5-2.0 eq)

  • Appropriate solvent (e.g., DMF, THF, Dioxane)

  • Base (if required, e.g., DIPEA, NaH)

Procedure:

  • Dissolve the 4-substituted-2-chloro-pyrido[2,3-d]pyrimidine (1.0 eq) in a suitable anhydrous solvent.

  • Add the second nucleophile (1.5-2.0 eq) and a base, if necessary.

  • Heat the reaction mixture, typically between 80 °C and 120 °C, and monitor its progress by TLC or LC-MS. Reactions at the C2 position often require more forcing conditions than the initial C4 substitution.

  • Upon completion, cool the reaction to room temperature and perform an appropriate aqueous work-up similar to the previous protocols.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify the crude material by flash chromatography or recrystallization to obtain the desired 2,4-disubstituted pyrido[2,3-d]pyrimidine.

experimental_workflow cluster_c4 C4-Selective Functionalization cluster_c2 C2-Selective Functionalization start 2,4-Dichloropyrido[2,3-d]pyrimidine c4_amine Protocol 1: C4-Amination start->c4_amine c4_alcohol Protocol 2: C4-Alkoxylation/Aryloxylation start->c4_alcohol c4_thiol C4-Thiolation (similar to Protocol 2) start->c4_thiol intermediate 4-Substituted-2-chloropyrido[2,3-d]pyrimidine c4_amine->intermediate c4_alcohol->intermediate c4_thiol->intermediate c2_amine Protocol 3: C2-Amination intermediate->c2_amine c2_alcohol Protocol 3: C2-Alkoxylation/Aryloxylation intermediate->c2_alcohol c2_thiol Protocol 3: C2-Thiolation intermediate->c2_thiol end_product 2,4-Disubstituted Pyrido[2,3-d]pyrimidine c2_amine->end_product c2_alcohol->end_product c2_thiol->end_product

Figure 2. Stepwise functionalization workflow for 2,4-dichloropyridopyrimidines.

Data Summary: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the selective functionalization of 2,4-dichloropyridopyrimidines. Note that optimal conditions may vary depending on the specific substrates used.

PositionNucleophileReagents & ConditionsTypical YieldReference
C4 Primary/Secondary AmineAmine (1.1 eq), DIPEA, DMF, rt, 4-12 hGood to Excellent[1]
C4 Alcohol/PhenolAlcohol/Phenol (1.2 eq), NaH, THF, 0 °C to rtGood[2]
C4 ThiolThiol (1.1 eq), K₂CO₃, DMF, rtGoodGeneral SNAr
C2 Primary/Secondary AmineAmine (1.5-2.0 eq), DIPEA, Dioxane, 100-120 °CModerate to Good[1]
C2 Alcohol/PhenolAlcohol/Phenol (1.5 eq), NaH, THF, refluxModerate[2]
C2 ThiolThiol (1.5 eq), K₂CO₃, DMF, 80-100 °CModerate to GoodGeneral SNAr

Case Study: Synthesis of Kinase Inhibitors

The selective functionalization of 2,4-dichloropyridopyrimidines is a key strategy in the synthesis of numerous kinase inhibitors. For example, the core of Palbociclib, a CDK4/6 inhibitor, is constructed using a sequential SNAr approach on a related dichloropyrimidine.[3] Similarly, the synthesis of Vistusertib, an mTOR inhibitor, involves the reaction of a 2,4-dichloropyrido[2,3-d]pyrimidine intermediate with methylamine.[1] These examples underscore the industrial relevance and practical utility of the protocols described herein.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: Reactions involving strong bases like NaH are highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to avoid the formation of di-substituted byproducts in the C4-selective step or decomposition under prolonged heating.

  • Purification: The polarity of the substituted pyridopyrimidines can vary significantly. A careful selection of the eluent system for column chromatography is crucial for obtaining pure products.

  • Regioisomer Separation: In cases where a mixture of C4 and C2 isomers is formed, separation can be challenging. Careful optimization of reaction conditions is the best strategy to ensure high regioselectivity.

Conclusion

The SNAr reaction on 2,4-dichloropyridopyrimidines is a cornerstone of synthetic strategies targeting this important heterocyclic scaffold. By understanding the principles of regioselectivity and applying the detailed protocols provided, researchers can efficiently and selectively introduce a wide array of functional groups, paving the way for the discovery and development of novel therapeutics.

References

  • Preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof.
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. National Center for Biotechnology Information. [Link]

  • Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.
  • Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing... ResearchGate. [Link]

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  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. National Center for Biotechnology Information. [Link]

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  • Low-cost preparation method for palbociclib.
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  • Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Der Pharma Chemica. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Center for Biotechnology Information. [Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. [Link]

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Validation & Comparative

A Comparative Analysis of 2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one Derivatives and Established Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Potent and Selective Kinase Inhibitors

The reversible phosphorylation of proteins, orchestrated by a vast family of enzymes known as protein kinases, is a fundamental cellular regulatory mechanism. Aberrant kinase activity is a hallmark of numerous human diseases, most notably cancer. Tyrosine kinases, a major class of these enzymes, have emerged as critical targets for therapeutic intervention. The development of small molecule tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of various malignancies. The pyrido[4,3-d]pyrimidine scaffold has garnered significant interest as a privileged structure in the design of novel kinase inhibitors, owing to its ability to mimic the purine core of ATP and form key interactions within the kinase active site. This guide provides a comprehensive comparison of the efficacy of a novel series of 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one derivatives against a panel of well-established TKIs.

Comparative Efficacy: A Quantitative Look at Kinase Inhibition

The inhibitory potential of the novel 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one derivatives was assessed against a panel of clinically relevant tyrosine kinases and compared with the activity of known inhibitors. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the table below.

Compound/InhibitorTarget KinaseIC50 (nM)Reference
Derivative 1 (Example from EP 2900639 B1)ABL115[1]
SRC28[1]
Derivative 2 (Example from EP 2900639 B1)ABL18[1]
SRC12[1]
Imatinib ABL1250[2]
c-Kit100[2]
PDGFRα100[2]
Dasatinib ABL1<1[2]
SRC<1[2]
c-Kit5[2]
Erlotinib EGFR2[3]
Gefitinib EGFR3-37[3]
Icotinib EGFR5[4]

Key Insights from the Data:

The preliminary data suggests that the 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one scaffold represents a promising starting point for the development of potent dual SRC/ABL inhibitors. The exemplified derivatives from patent EP 2900639 B1 demonstrate nanomolar potency against both ABL1 and SRC kinases, with Derivative 2 showing comparable or superior activity to the established multi-kinase inhibitor Dasatinib in this context. Notably, the potency of these derivatives against ABL1 is significantly higher than that of the first-generation TKI, Imatinib.

Cellular Proliferation Assays: Translating Kinase Inhibition to Anti-Cancer Activity

To assess the translation of enzymatic inhibition to cellular activity, the antiproliferative effects of the novel derivatives were evaluated in cancer cell lines known to be dependent on the targeted kinases.

CompoundCell LineIC50 (µM)Reference
Derivative 1 K562 (CML)0.8[1]
Derivative 2 K562 (CML)0.5[1]
Imatinib K562 (CML)0.3[2]
Dasatinib K562 (CML)0.003[2]

The data from the cellular assays indicates that the novel derivatives exhibit anti-proliferative activity in the micromolar range against the K562 chronic myeloid leukemia (CML) cell line, which is driven by the BCR-ABL fusion protein. While not as potent as Dasatinib in this cellular context, the activity is within a relevant range for further optimization.

Experimental Methodologies: Ensuring Scientific Rigor

The following protocols outline the key experimental procedures used to generate the comparative efficacy data.

In Vitro Kinase Inhibition Assay (Example Protocol)

This assay quantifies the ability of a test compound to inhibit the activity of a specific tyrosine kinase.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Dilute the kinase, substrate peptide, and ATP to their final concentrations in kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Assay Procedure:

    • Add 5 µL of the diluted test compound to the wells of a 384-well plate.

    • Add 10 µL of the kinase solution and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the ATP/substrate peptide mix.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction by adding 25 µL of a stop solution containing EDTA.

    • Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, HTRF®, or AlphaScreen®).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

G cluster_assay Assay Plate Compound Test Compound in DMSO Add_Cmpd 1. Add Compound Compound->Add_Cmpd Kinase_prep Kinase Dilution Add_Kinase 2. Add Kinase (Incubate) Kinase_prep->Add_Kinase Sub_ATP_prep Substrate/ATP Dilution Add_Sub_ATP 3. Add Substrate/ATP (Incubate) Sub_ATP_prep->Add_Sub_ATP Assay_Well 384-well Plate Add_Cmpd->Add_Kinase Add_Kinase->Add_Sub_ATP Stop_Rxn 4. Stop Reaction Add_Sub_ATP->Stop_Rxn Detect 5. Detection Stop_Rxn->Detect

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cell Viability Assay (MTT Assay Protocol)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound and incubate for 72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

    • Determine the IC50 value by plotting the percentage of viability against the compound concentration.

G cluster_workflow MTT Assay Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Test Compounds Incubate1->Treat Incubate2 Incubate 72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Solubilize Formazan (DMSO) Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read

Caption: Step-by-step workflow of the MTT cell viability assay.

Structure-Activity Relationship (SAR) Insights

The initial data allows for some preliminary SAR observations for the 7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one scaffold. The presence of the dichloro substitution at the 2 and 4 positions of the pyrimidine ring appears to be a key determinant of kinase inhibitory activity. Further exploration of substitutions at the 6-position of the pyridinone ring will be crucial for modulating potency and selectivity. Optimization of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold has been shown to yield highly selective PI3Kδ inhibitors, suggesting that modifications to this core can be used to tune the kinase selectivity profile.[5]

Caption: Key structural elements influencing the activity of pyridopyrimidinone inhibitors.

Conclusion

The 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one scaffold represents a promising new chemotype for the development of potent tyrosine kinase inhibitors. Early data indicates that derivatives of this scaffold can exhibit potent, dual inhibition of SRC and ABL kinases with encouraging cellular activity. Further optimization of this scaffold, particularly at the 6-position, holds the potential to yield highly potent and selective kinase inhibitors for the treatment of cancer and other diseases driven by aberrant kinase signaling. The methodologies and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in the pursuit of next-generation kinase inhibitors.

References

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  • BICYCLIC DIHYDROPYRIDONE KINASE INHIBITORS. European Patent Office. [Link]

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  • Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed. [Link]

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A Comparative Guide to the Cross-Reactivity of Dihydropyrido[4,3-d]pyrimidin-5(6H)-one Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the cross-reactivity profiles for compounds based on the dihydropyrido[4,3-d]pyrimidin-5(6H)-one scaffold. Designed for researchers, scientists, and drug development professionals, this document details the experimental methodologies and supporting data necessary to make informed decisions in kinase inhibitor development.

Introduction: The Double-Edged Sword of Kinase Inhibition

The human kinome, comprising over 500 protein kinases, represents a rich source of targets for therapeutic intervention, particularly in oncology. Kinase inhibitors have revolutionized cancer treatment, but their development is challenged by the high degree of structural conservation in the ATP-binding site across the kinome.[1] This conservation often leads to inhibitor cross-reactivity, where a compound inhibits multiple kinases beyond its intended target.[1][2]

Such "off-target" activity can be a significant liability, causing toxic side effects.[2] However, it can also present an opportunity for "polypharmacology," where inhibiting multiple nodes in a signaling network yields a superior therapeutic outcome.[3] Therefore, a thorough understanding of a compound's selectivity profile is not just a regulatory hurdle but a critical component of strategic drug development.

The dihydropyrido[4,3-d]pyrimidin-5(6H)-one and related pyrido[2,3-d]pyrimidine scaffolds are privileged structures in kinase inhibitor design, forming the core of several clinical candidates and approved drugs, including inhibitors of Cyclin-Dependent Kinases (CDKs).[4][5] These scaffolds are adept at forming key hydrogen bonds within the kinase hinge region. This guide uses representative compounds from this class to illustrate a rigorous, multi-platform approach to characterizing and comparing cross-reactivity.

Section 1: The Compounds Under Investigation

To provide a realistic comparison, we will analyze three hypothetical but representative ATP-competitive kinase inhibitors. Their primary target is CDK4/6, a key regulator of the cell cycle.[6][7]

  • Compound A (PD-0A): Our lead compound, based on the dihydropyrido[4,3-d]pyrimidin-5(6H)-one scaffold, designed for high potency against CDK4/6.

  • Compound B (PD-1B): A structural analog of PD-0A with a modified solvent-front substitution, intended to alter its selectivity profile.

  • Compound C (QZ-7C): A well-characterized CDK4/6 inhibitor from a distinct chemical class (e.g., a quinazoline-based scaffold), serving as a benchmark for selectivity.

Section 2: Methodologies for Cross-Reactivity Profiling

A robust assessment of selectivity requires a multi-pronged approach that combines broad, in vitro screening with more physiologically relevant cellular assays. We will detail two gold-standard methodologies: large-panel kinase binding assays and the Cellular Thermal Shift Assay (CETSA).

Methodology 1: Large-Panel In Vitro Kinase Profiling

This approach provides the most comprehensive initial view of a compound's selectivity across the kinome.[8] Commercial platforms, such as KINOMEscan™, utilize a competition binding assay format to quantify the interaction of a compound against hundreds of kinases.[9][10]

Causality Behind Experimental Choice: By directly measuring binding (dissociation constant, Kd), this method avoids complexities of substrate competition or the need for active enzymes, providing a pure measure of compound affinity. It is the most efficient way to rapidly identify both high-affinity off-targets and weaker interactions that might be missed in narrower screens.[8]

Experimental Protocol: KINOMEscan™ Competition Binding Assay

This protocol is based on the principles of the KINOMEscan™ platform.[10][11][12]

  • Kinase Preparation: Human kinases are expressed, typically as fusions to a DNA tag (e.g., bacteriophage T7).

  • Ligand Immobilization: A proprietary, ATP-competitive affinity ligand is immobilized on a solid support (e.g., beads).

  • Competitive Binding: The tagged kinases are incubated with the immobilized ligand and the test compound (e.g., PD-0A) at a fixed concentration (e.g., 1 µM). The test compound competes with the immobilized ligand for binding to the kinase's ATP site.

  • Quantification: After incubation and washing, the amount of kinase bound to the solid support is quantified by measuring the attached DNA tag via quantitative PCR (qPCR). A lower amount of bound kinase indicates stronger competition from the test compound.

  • Data Analysis: The results are typically reported as a percentage of control (%Ctrl), where a lower percentage signifies stronger binding. For hits below a certain threshold (e.g., <10% Ctrl), a full Kd determination is performed by running a dose-response curve.

Workflow Diagram: Competition Binding Assay

G cluster_0 Assay Principle cluster_1 Experimental Workflow K Kinase-DNA Tag L Immobilized Ligand K->L Binds I Test Inhibitor I->K Competes A 1. Incubate Kinase, Ligand & Inhibitor B 2. Wash to Remove Unbound Components A->B C 3. Quantify Bound Kinase via qPCR of DNA Tag B->C D 4. Calculate % Inhibition or Kd C->D

Caption: Workflow for KINOMEscan™ competitive binding assay.

Methodology 2: Cellular Thermal Shift Assay (CETSA®)

While in vitro assays are essential, they do not account for factors like cell permeability or intracellular ATP concentrations. CETSA directly measures a compound's engagement with its target in intact cells.[13][14][15] The principle is that a ligand binding to its target protein stabilizes it against heat-induced denaturation.[14][16]

Causality Behind Experimental Choice: This assay serves as a critical secondary validation.[15] A compound that binds a target tightly in vitro but fails to engage it in a cell is unlikely to be effective. CETSA provides this crucial piece of evidence, confirming that the compound reaches and binds its intended target (and potential off-targets) in a physiological context.[13]

Experimental Protocol: Western Blot-Based CETSA

  • Cell Treatment: Culture cells (e.g., MCF-7 breast cancer cells) to ~80% confluency. Treat with the test compound (e.g., PD-0A at 10 µM) or vehicle (DMSO) for 1-2 hours.

  • Heating: Harvest cells, wash, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 64°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[17]

  • Lysis: Lyse the cells by freeze-thaw cycles or addition of a lysis buffer.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Detection: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the amount of the target protein (e.g., CDK4) and a known off-target (e.g., Kinase X) remaining in the soluble fraction by Western Blotting.

  • Data Analysis: Quantify the band intensities and plot them against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

Workflow Diagram: CETSA

G A 1. Treat Intact Cells with Compound or Vehicle B 2. Heat Cell Aliquots across a Temp. Gradient A->B C 3. Lyse Cells B->C D 4. Centrifuge to Pellet Aggregated Proteins C->D E 5. Collect Supernatant (Soluble Fraction) D->E F 6. Analyze Protein Levels by Western Blot E->F G 7. Plot Melting Curve F->G

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Section 3: Comparative Data Analysis

The following data tables summarize the results from our cross-reactivity profiling of compounds PD-0A, PD-1B, and QZ-7C.

In Vitro Selectivity Profile

The selectivity of the compounds was assessed against a panel of 468 kinases at a concentration of 1 µM. Hits were defined as kinases showing >90% inhibition.

Table 1: Kinase Selectivity Profile at 1 µM

Compound Primary Target(s) Total Hits (>90% Inh.) Key Off-Targets (>90% Inh.) Selectivity Score (S₁₀)¹
PD-0A CDK4, CDK6 8 GSK3α, GSK3β, FLT3, CAMK2D 0.017
PD-1B CDK4, CDK6 3 None 0.006

| QZ-7C | CDK4, CDK6 | 15 | Aurora A, Aurora B, PLK1, CLK2 | 0.032 |

¹Selectivity Score (S₁₀) is the number of inhibited kinases divided by the total number of kinases tested, with inhibition defined as >90% at 1 µM. A lower score indicates higher selectivity.

Interpretation:

  • Compound PD-1B is the most selective inhibitor in this in vitro binding assay, showing potent activity against only its intended targets, CDK4 and CDK6. This suggests the solvent-front modification was successful in reducing off-target interactions.

  • Compound PD-0A displays a narrow off-target profile, inhibiting a small number of additional kinases, including GSK3 and FLT3. This "polypharmacology" could have unintended consequences or, potentially, therapeutic benefits depending on the disease context.

  • Compound QZ-7C , the benchmark from a different scaffold, is the least selective. Its inhibition of key cell cycle kinases like Aurora and PLK suggests it may have a different toxicity profile and mechanism of action compared to the more selective pyridopyrimidinones.[3]

Cellular Target Engagement Profile

CETSA was performed to confirm that the observed in vitro binding translates to target engagement within a cellular environment.

Table 2: CETSA Thermal Shift (ΔTm in °C) in MCF-7 Cells at 10 µM

Compound CDK4 (Primary Target) GSK3β (Off-Target)
PD-0A + 8.2 °C + 5.5 °C
PD-1B + 7.9 °C + 0.3 °C (No significant shift)

| QZ-7C | + 6.5 °C | - 0.1 °C (No significant shift) |

Interpretation:

  • Both PD-0A and PD-1B demonstrate robust engagement of their primary target, CDK4, in cells, as shown by the significant thermal stabilization.

  • Crucially, the in vitro off-target activity of PD-0A against GSK3β is confirmed in the cellular context, with a clear thermal shift. This validates the off-target liability.

  • In contrast, PD-1B shows no meaningful engagement of GSK3β in cells, aligning with its clean in vitro profile. This provides strong evidence that PD-1B is functionally more selective than PD-0A in a physiological system.

  • The benchmark QZ-7C also engages CDK4 but not GSK3β, consistent with its different off-target signature observed in the binding assay.

Section 4: Synthesis and Recommendations

This comparative guide demonstrates a logical, evidence-based workflow for characterizing kinase inhibitor cross-reactivity.

  • Broad Screening is Essential: The initial large-panel kinome scan was critical for identifying the off-target profiles of all three compounds. Relying on a smaller, focused panel could have missed the specific liabilities of PD-0A and QZ-7C.[8]

  • Cellular Validation is Non-Negotiable: The CETSA results provided the definitive evidence of target engagement in a complex biological system. The confirmation of PD-0A's activity on GSK3β and the lack thereof for PD-1B is a pivotal finding that would guide the selection of a lead candidate.

  • Structure-Selectivity Relationships Matter: The comparison between PD-0A and PD-1B highlights how minor chemical modifications can dramatically alter a compound's selectivity profile. This underscores the importance of iterative medicinal chemistry guided by comprehensive profiling data.[18]

Conclusion: Based on this data, Compound PD-1B emerges as the superior lead candidate for a selective CDK4/6 inhibitor program. Its high selectivity, confirmed both in vitro and in cells, predicts a lower risk of off-target toxicities. While Compound PD-0A is also a potent CDK4/6 inhibitor, its cross-reactivity with GSK3β would require significant further investigation to de-risk potential side effects related to glycogen metabolism or neurological function. The broader cross-reactivity of QZ-7C makes it a less desirable starting point for a selective agent, though its polypharmacology could be explored for other applications.

This guide illustrates that a systematic and multi-layered approach to cross-reactivity studies is fundamental to the successful development of safe and effective kinase inhibitors.

References

  • Biological specificity of CDK4/6 inhibitors: dose response relationship, in vivo signaling, and composite response signature. (2017). Oncotarget. Available at: [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2012). Science Signaling. Available at: [Link]

  • CDK 4/6 Inhibitors as Single Agent in Advanced Solid Tumors. (2019). Journal of Cancer. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2011). Progress in Biophysics and Molecular Biology. Available at: [Link]

  • Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. (2020). Acta Pharmaceutica Sinica B. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology. Available at: [Link]

  • KINOMEscan Technology. (n.d.). Eurofins Discovery. Available at: [Link]

  • Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. (2018). ACS Medicinal Chemistry Letters. Available at: [Link]

  • A priori inference of cross reactivity for drug-targeted kinases. (2006). Journal of Medicinal Chemistry. Available at: [Link]

  • Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one inhibitors towards the salt-inducible kinase (SIK) subfamily. (2023). European Journal of Medicinal Chemistry. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2022). Bio-protocol. Available at: [Link]

  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. (2007). Proceedings of the National Academy of Sciences. Available at: [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Platelets. Available at: [Link]

  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. (2022). bioRxiv. Available at: [Link]

  • Kinase Screening and Profiling - Guidance for Smart Cascades. (n.d.). Eurofins Discovery. Available at: [Link]

  • DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences. (2010). Business Wire. Available at: [Link]

  • Ibrance, Kisqali, Verzenio Explained: CDK 4/6 Inhibitors for Breast Cancer? (2021). YouTube. Available at: [Link]

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Comparative Guide to the Structure-Activity Relationship (SAR) of Pyridopyrimidine Analogues as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The pyridopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its recurring presence in a multitude of biologically active agents.[1][2] Its structural similarity to endogenous purines allows it to effectively interact with the ATP-binding sites of numerous enzymes, particularly protein kinases.[1][3] This has led to the extensive development of pyridopyrimidine derivatives as potent and selective inhibitors for various therapeutic targets, most notably in oncology.[4]

This guide provides a comparative analysis of the structure-activity relationships (SAR) for distinct classes of pyridopyrimidine analogues, focusing on their application as inhibitors of key oncogenic kinases. We will dissect the subtle yet critical structural modifications that govern potency, selectivity, and cellular activity, offering field-proven insights for researchers and drug development professionals. The narrative emphasizes the causality behind experimental design and provides validated protocols to support further investigation.

The PI3K/mTOR Signaling Axis: A Core Target for Cancer Therapy

The Phosphoinositide 3-kinase (PI3K) and a serine/threonine kinase, the mechanistic Target of Rapamycin (mTOR), are central components of a signaling pathway that governs cell growth, proliferation, and survival.[5] Dysregulation of this pathway is a common event in many human cancers, making dual PI3K/mTOR inhibitors an attractive therapeutic strategy. Pyridopyrimidine-based compounds have emerged as a highly successful class of dual inhibitors.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->AKT Activates Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Pyridopyrimidine Pyridopyrimidine Inhibitors Pyridopyrimidine->PI3K Inhibit Pyridopyrimidine->mTORC1 Inhibit

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

Core Scaffold and SAR Analysis: Pyrido[3,2-d]pyrimidine Analogues

A prominent scaffold for developing PI3K/mTOR inhibitors is the pyrido[3,2-d]pyrimidine core. Detailed studies have revealed that substitutions at the C2, C4, and C7 positions are critical for achieving high potency and isoform selectivity.[6]

  • C4 Position: The C4 position is crucial for interacting with the hinge region of the kinase ATP-binding pocket. A morpholine moiety at this position is a well-established pharmacophore that consistently enhances PI3K inhibitory activity. The oxygen atom of the morpholine ring typically forms a key hydrogen bond with the backbone NH of Valine 851 (in PI3Kα).

  • C2 Position: The C2 position often accommodates a substituted aniline or related aromatic ring. This moiety extends into the affinity pocket. SAR studies show that electron-withdrawing groups (e.g., -CF3, -Cl) on this aromatic ring can significantly enhance potency. For instance, a 3-trifluoromethylaniline at C2 has been shown to yield potent dual inhibitory activity.[5]

  • C7 Position: The C7 position provides a vector for modulating solubility, metabolic stability, and selectivity. Small, polar substituents are generally favored. For example, introducing a hydroxymethyl group (-CH2OH) at C7 can improve pharmacokinetic properties without compromising potency. More complex substitutions at this position have been explored to fine-tune selectivity between PI3K isoforms (α, β, γ, δ).[6]

Comparative Data for PI3K/mTOR Inhibitors

The following table summarizes SAR data for a series of pyrido[3,2-d]pyrimidine analogues, illustrating the impact of substitutions on activity.

Compound IDR2 (C2-position)R4 (C4-position)R7 (C7-position)PI3Kα IC50 (nM)mTOR IC50 (nM)SU-DHL-6 Cell IC50 (µM)
A1 3-AminopyrazoleMorpholineH0.2815.60.015
A5 3-FluoroanilineMorpholineH0.4121.30.021
A7 5-IndazoleMorpholineH0.8935.10.048

Data synthesized from literature reports.[6] This data clearly demonstrates that while the core morpholine at C4 provides a strong anchor, modifications at the C2 position with different heterocyclic and substituted aromatic rings allow for fine-tuning of potency against both the enzyme and cancer cell lines.[6]

PIM-1 Kinase: An Emerging Target in Hematological Malignancies

PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation, and its overexpression is linked to various cancers, particularly leukemia and lymphoma.[7] Unlike many other kinases, PIM-1 is constitutively active and lacks a conventional activation loop, making the design of selective inhibitors a unique challenge. Pyrido[2,3-d]pyrimidines have been successfully developed as potent PIM-1 inhibitors.

Core Scaffold and SAR Analysis: Pyrido[2,3-d]pyrimidine Analogues

For PIM-1 inhibition, the pyrido[2,3-d]pyrimidine scaffold is often functionalized at the C2, C4, and C7 positions. The SAR trends reveal a distinct set of optimal substitutions compared to PI3K inhibitors.

  • C2 Position: A key interaction involves a hydrogen bond between a substituent at the C2 position and the hinge region residue Glu121. Aromatic rings, such as a phenyl or 2-furyl group, are highly effective. Dichloro-substitution on a phenyl ring at C2 (e.g., 2,4-dichlorophenyl) has been shown to significantly boost potency.[7]

  • C4 Position: The C4 position is critical for activity. An oxo group (C4=O), forming a pyridopyrimidinone core, is essential. The adjacent N-H at position 3 often acts as a hydrogen bond donor.

  • C7 Position: This position typically bears a cyano (-CN) group, which forms a crucial hydrogen bond with Lys67 in the PIM-1 active site. This interaction is a hallmark of many potent pyrido[2,3-d]pyrimidine-based PIM-1 inhibitors.[7]

  • N8 Position: The nitrogen at position 8 is often substituted with a bulky, lipophilic group, such as a cyclohexyl moiety, which occupies a hydrophobic pocket and enhances binding affinity.

Caption: Workflow for an ADP-Glo™ Kinase Inhibition Assay.

Conclusion

The pyridopyrimidine scaffold remains an exceptionally versatile and fruitful starting point for the design of potent and selective kinase inhibitors. This guide demonstrates that while the core structure provides a foundational anchor within the ATP-binding site, the biological activity is exquisitely sensitive to the nature and position of its substituents. For PI3K/mTOR inhibitors, a C4-morpholine is a dominant feature, with potency modulated by C2 aromatics. [6]In contrast, for PIM-1 inhibitors, a C4-oxo group, a C7-cyano moiety, and a bulky N8-substituent are the defining characteristics for high-potency compounds. [7] Understanding these distinct SAR trends is paramount for medicinal chemists. It allows for the rational design of new analogues with improved potency, selectivity, and drug-like properties. The provided experimental framework serves as a reliable method for validating these designs, ensuring the generation of high-quality, reproducible data. Future work in this area will likely focus on developing pyridopyrimidine analogues that can overcome acquired resistance mutations and achieve even greater selectivity across the human kinome.

References

  • ResearchGate. SAR summary of pyridopyrimidine. Available at: [Link]

  • RSC Publishing. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Available at: [Link]

  • ResearchGate. Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Available at: [Link]

  • PMC. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. Available at: [Link]

  • ResearchGate. Pyrimidine: a review on anticancer activity with key emphasis on SAR. Available at: [Link]

  • RSC Publishing. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Available at: [Link]

  • MDPI. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. Available at: [Link]

  • ACS Publications. Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Available at: [Link]

  • RSC Publishing. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Available at: [Link]

  • Taylor & Francis Online. Design, Synthesis and Biological Evaluation of Novel Selective PI3Kδ Inhibitors Containing Pyridopyrimidine Scaffold. Available at: [Link]

  • Research Journal of Pharmacy and Technology. Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation. Available at: [Link]

  • PMC. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Available at: [Link]

  • ResearchGate. Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the proper management and disposal of specialized chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step framework for the safe disposal of 2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one (CAS No. 1393572-20-7), a chlorinated heterocyclic compound. The procedures outlined herein are grounded in established safety protocols for handling halogenated organic waste and are designed to ensure the protection of personnel and the environment.

Hazard Assessment and Triage

Known Hazard Profile:

Based on available data for the target compound and its analogs, 2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one is classified with the following hazards[1][2]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The presence of a chlorinated pyrimidine core suggests that this compound should be handled as a hazardous substance with potential for environmental toxicity.[3]

Table 1: Hazard Identification for 2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one

Hazard CategoryGHS Hazard StatementSignal Word
Acute Toxicity, OralH302: Harmful if swallowedWarning
Skin Corrosion/IrritationH315: Causes skin irritationWarning
Serious Eye Damage/IrritationH319: Causes serious eye irritationWarning
Specific Target Organ ToxicityH335: May cause respiratory irritationWarning

Causality of Hazards: The reactivity of the chlorine atoms on the pyrimidine ring, which makes this class of compounds useful in synthesis, also contributes to their potential to interact with biological molecules, leading to irritation and toxicity.[4] The nitrogen-containing heterocyclic structure can also contribute to its toxicological profile.

Personal Protective Equipment (PPE) and Handling Protocols

Given the identified hazards, stringent adherence to PPE protocols is mandatory when handling 2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one in any form (solid, solution, or as waste).

Mandatory PPE Ensemble:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes and airborne particles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). It is crucial to regularly inspect gloves for any signs of degradation or perforation.

  • Body Protection: A laboratory coat is required. For larger quantities or when there is a significant risk of spillage, a chemically resistant apron or coveralls should be worn.

  • Respiratory Protection: All handling of this compound, including weighing and preparing for disposal, should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

Handling Best Practices:

  • Avoid generating dust.

  • Ensure adequate ventilation at all times.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

Self-Validating Protocol Insight: By consistently using this level of PPE, you create a system where accidental exposure is minimized, thereby validating the safety of your handling procedures.

Spill Management and Decontamination

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Restrict access to the area.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE ensemble described in Section 2.

  • Contain the Spill:

    • For solid spills: Gently cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent. Avoid raising dust.

    • For liquid spills (solutions): Cover the spill with an inert absorbent material.

  • Collect the Spilled Material: Carefully scoop the absorbed material into a clearly labeled, sealable hazardous waste container.

  • Decontaminate the Area:

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by a soap and water solution.

    • Collect all decontamination materials (wipes, cloths) in the same hazardous waste container.

  • Label and Dispose: Seal the hazardous waste container and label it clearly with the contents, including "Spill Debris of 2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one". Dispose of the container as hazardous waste according to the procedures in Section 4.

Expert Rationale: The use of an inert absorbent minimizes the risk of a chemical reaction with the spilled material. The two-step decontamination process ensures the removal of both the compound and any residual cleaning agents.

Step-by-Step Disposal Procedure

The disposal of 2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one must be carried out in strict accordance with institutional, local, and national regulations for hazardous waste. As a chlorinated organic compound, it is classified as a halogenated organic waste.

Waste Segregation and Collection:

  • Designated Waste Stream: This compound must be segregated into a dedicated "Halogenated Organic Waste" stream. Do not mix with non-halogenated waste.

  • Waste Container: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container must have a secure, tight-fitting lid.

  • Labeling: Label the waste container with "Hazardous Waste," the full chemical name "2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one," and the approximate quantity.

Disposal Workflow:

DisposalWorkflow cluster_lab In the Laboratory cluster_facility Waste Management Facility start Generation of Waste (Pure compound or contaminated materials) ppe Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe segregate Segregate as 'Halogenated Organic Waste' ppe->segregate container Place in a Labeled, Sealed, and Compatible Hazardous Waste Container segregate->container storage Store in a Designated Secondary Containment Area Away from Incompatibles container->storage transport Arrange for Pickup by Licensed Hazardous Waste Transporter storage->transport incineration High-Temperature Incineration (>1100 °C) with Flue Gas Scrubbing transport->incineration end Final Disposition incineration->end

Caption: Disposal workflow for 2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one.

Detailed Disposal Steps:

  • Preparation for Disposal:

    • Ensure all waste is properly segregated as halogenated organic waste.

    • For solutions, ensure the solvent is compatible with the waste container.

    • For solid waste, ensure it is in a sealed container to prevent dust generation.

  • Container Management:

    • Keep the hazardous waste container closed at all times except when adding waste.

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.

  • Storage:

    • Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.

    • The storage area should have secondary containment to contain any potential leaks.

    • Store away from incompatible materials, such as strong oxidizing agents and bases.[5]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • The primary recommended disposal method for chlorinated organic compounds is high-temperature incineration in a facility equipped with flue gas scrubbers to neutralize acidic gases (e.g., HCl) produced during combustion.

Authoritative Justification: High-temperature incineration is the preferred disposal method because it ensures the complete destruction of the organic molecule, preventing its release into the environment. The reactivity of the chlorine atoms necessitates specialized incineration conditions to manage the formation of hazardous byproducts.

Incompatible Materials and Storage Considerations

To prevent hazardous reactions, proper storage and segregation are paramount.

Table 2: Incompatible Materials

Class of MaterialRationale for Incompatibility
Strong Oxidizing AgentsCan lead to vigorous or explosive reactions.
Strong BasesThe chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution by strong bases, which can lead to exothermic reactions and the formation of new, potentially hazardous compounds.[6][7]
Water/MoistureWhile not explicitly stated for this compound, some chlorinated heterocycles can be sensitive to moisture and may hydrolyze over time, potentially releasing hydrochloric acid.[5]

Expert Insight: The segregation of halogenated waste from other chemical waste streams is not only a regulatory requirement but also a critical safety measure to prevent unintended reactions in the waste container.

Conclusion

The responsible disposal of 2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one is a multi-faceted process that hinges on a thorough understanding of its potential hazards, strict adherence to safety protocols, and compliance with all relevant regulations. By following the detailed procedures outlined in this guide, researchers and drug development professionals can ensure the safe management of this compound from the laboratory bench to its final disposition, thereby fostering a culture of safety and environmental stewardship.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet for 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone.
  • Carl Roth GmbH + Co. KG. (2019). Safety Data Sheet for 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine.
  • PubChem. (n.d.). 2,4-Dichloropyrimidine. National Center for Biotechnology Information.
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  • ChemicalBook. (2022). 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride Safety Data Sheet.
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  • ChemicalBook. (2019). 2,4-Dichloropyrimidine synthesis.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2,4-Dichloro-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one

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